molecular formula C19H20N2O2 B6345065 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264046-28-7

5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6345065
CAS No.: 1264046-28-7
M. Wt: 308.4 g/mol
InChI Key: JEVRSSLRXXABDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-(propan-2-yl)benzaldehyde with phenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and cyclization steps, and the use of high-pressure reactors for the carboxylation step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isopropyl groups, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially leading to the formation of pyrazolidines or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of pyrazolidines or alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its pyrazole ring is known for its biological activity, and the compound can be modified to enhance its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. The phenyl and isopropylphenyl groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(4-isopropylphenyl)-1H-pyrazole-4-carboxylic acid
  • 5-Phenyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
  • 3-(4-Isopropylphenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both phenyl and isopropylphenyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

3-phenyl-2-(4-propan-2-ylphenyl)-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13(2)14-8-10-16(11-9-14)21-18(12-17(20-21)19(22)23)15-6-4-3-5-7-15/h3-11,13,18H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVRSSLRXXABDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.